(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone
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Overview
Description
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone is a complex organic molecule that features a unique combination of fluorinated pyridoindole and methylated indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyridoindole core, followed by the introduction of the fluorine atom at the 8th position. The indole moiety is then methylated and coupled with the pyridoindole core through a methanone linkage. Common reagents used in these steps include fluorinating agents, methylating agents, and coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized analogs.
Scientific Research Applications
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and indole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other fluorinated indoles and pyridoindoles, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorine atom replacing the chlorine group in ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex indole derivative.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their properties and applications.
Properties
Molecular Formula |
C21H18FN3O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-5-yl)methanone |
InChI |
InChI=1S/C21H18FN3O/c1-24-8-6-13-10-14(2-5-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)3-4-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3 |
InChI Key |
DJVNBQSCKQOXSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
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